molecular formula C11H14ClFN2 B1427443 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine CAS No. 1500946-58-6

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine

Cat. No.: B1427443
CAS No.: 1500946-58-6
M. Wt: 228.69 g/mol
InChI Key: MVYNIUVDGBXVIE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group. The combination of these substituents imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine typically involves the reaction of 4-chloro-3-fluoroaniline with 3-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also involve the use of catalysts to enhance the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its interactions with biological targets, such as enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Research has focused on its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c1-8-7-15(5-4-14-8)9-2-3-10(12)11(13)6-9/h2-3,6,8,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNIUVDGBXVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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